molecular formula C27H31N3O4S B2470593 tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-methylpyridin-2-yl)carbamate CAS No. 888322-04-1

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-methylpyridin-2-yl)carbamate

Cat. No.: B2470593
CAS No.: 888322-04-1
M. Wt: 493.62
InChI Key: BOCFVFTZDIBFFF-UHFFFAOYSA-N
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Description

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-methylpyridin-2-yl)carbamate is a carbamate derivative featuring a pyridine ring substituted with a methyl group at the 6-position and dual tert-butoxycarbonyl (Boc) protecting groups. This compound is widely utilized in organic synthesis, particularly as a protective intermediate for amines in pharmaceuticals and agrochemicals. Its steric bulk from the Boc groups enhances stability against nucleophilic or acidic conditions, while the pyridine moiety contributes to its solubility and coordination properties .

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-methylpyridin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-11-9-8-10-12(17-11)18(13(19)21-15(2,3)4)14(20)22-16(5,6)7/h8-10H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBXSQRATHCASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-methylpyridin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 6-methylpyridin-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production also involves the use of advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-methylpyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted carbamates.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₆H₂₄N₂O₄
  • Molecular Weight : 308.37 g/mol
  • CAS Number : 888322-04-1

The compound features a tert-butyl group, a tert-butoxycarbonyl group, and a 6-methylpyridin-2-yl moiety, which contribute to its reactivity and selectivity in chemical reactions.

Applications in Organic Synthesis

1. Protecting Group Chemistry
The tert-butoxycarbonyl group serves as an effective protecting group for amines, allowing for selective reactions at other functional sites within the molecule. This property is crucial in multi-step organic syntheses where the protection of functional groups is necessary to prevent undesired reactions.

2. Synthesis of Complex Molecules
This compound can act as an intermediate in the synthesis of more complex molecules, particularly those involving heterocycles or biologically active compounds. Its unique structure allows for modifications that can lead to diverse chemical entities.

Research indicates that tert-butyl N-[(tert-butoxy)carbonyl]-N-(6-methylpyridin-2-yl)carbamate exhibits potential biological activities, particularly in enzyme inhibition:

1. Enzyme Inhibition
Studies have shown that derivatives of this compound can inhibit key enzymes such as β-secretase and acetylcholinesterase, which are implicated in neurodegenerative diseases like Alzheimer's disease. The mechanism involves interaction with the enzyme's active site, preventing substrate binding.

2. Neuroprotective Effects
In vitro studies have demonstrated that this compound may protect neuronal cells from oxidative stress and inflammation. For instance, it has been shown to reduce levels of pro-inflammatory cytokines in models exposed to amyloid beta peptides.

Case Study 1: Neuroprotective Effects

A study investigated the effects of related carbamate derivatives on astrocytes subjected to oxidative stress induced by amyloid beta. The results indicated significant reductions in cell death and inflammatory markers, suggesting potential neuroprotective roles for these compounds.

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of pyridine-containing carbamates demonstrated notable antibacterial activity against various pathogens, highlighting their therapeutic potential in treating infections.

Activity Measurement Method Result
β-secretase InhibitionIn vitro assayIC₅₀ = 15.4 nM
Acetylcholinesterase InhibitionIn vitro assayKi = 0.17 μM
Aβ Aggregation InhibitionIn vitro assay85% inhibition at 100 μM
Cellular ViabilityMTT Assay62.98% viability with Aβ at 100 μM
Oxidative Stress ReductionTBARS AssaySignificant decrease observed

Mechanism of Action

The mechanism of action of tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule. The compound’s reactivity is influenced by the presence of the 6-methylpyridin-2-yl group, which can participate in coordination with metal ions or other reactive species.

Comparison with Similar Compounds

Pyridine-Based Carbamates with Varied Substituents

The substituent on the pyridine ring significantly influences the compound’s electronic, steric, and physicochemical properties. Key analogs include:

Table 1: Structural analogs of tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-methylpyridin-2-yl)carbamate

Compound Name Substituent on Pyridine Molecular Formula CAS Number Key Properties Reference
This compound CH₃ C₁₆H₂₃N₂O₅ Not provided High steric protection, moderate solubility in polar solvents -
tert-Butyl N-[(tert-butoxy)carbonyl]-N-[6-(trifluoromethyl)pyridin-2-yl]carbamate CF₃ C₁₆H₂₁F₃N₂O₄ 2140326-19-6 Density: 1.235 g/cm³; pKa: -2.71 (predicted); enhanced electrophilicity
tert-Butyl (6-methoxypyridin-2-yl)carbamate OCH₃ Not provided Not provided Electron-donating methoxy group; potential for improved hydrogen bonding
  • Trifluoromethyl analog : The CF₃ group increases electronegativity, lowering the pKa (-2.71 vs. typical Boc-protected amines) and enhancing resistance to hydrolysis. This makes it suitable for reactions requiring strong acidic conditions .

Hydrogen Bonding and Crystallinity

Hydrogen bonding patterns differ between carbamates and hydroxylamine derivatives. For example, tert-Butyl N-Hydroxycarbamate forms robust intermolecular hydrogen bonds (e.g., O–H···O and N–H···O interactions), as shown below:

Table 2: Hydrogen bond metrics in tert-Butyl N-Hydroxycarbamate

Interaction D–H (Å) H···O (Å) D···O (Å) Angle (°) Reference
N(1)–H(1)···O(1) 0.82(3) 2.01(3) 2.810(2) 164(2)
O(2)–H(2)···O(1) 0.91(2) 1.74(2) 2.647(2) 171(2)

In contrast, this compound lacks active hydrogen donors, relying on weaker van der Waals interactions. This reduces crystallinity compared to hydroxylamine derivatives but improves solubility in organic solvents .

Bicyclic and Rigid Carbamate Derivatives

Compounds like tert-butyl N-(3-amino-1-bicyclo[1.1.1]pentanyl)carbamate (CAS: 676371-64-5) and tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 744183-20-8) exhibit distinct steric and conformational properties:

  • Bicyclo[1.1.1]pentanyl systems : Introduce high rigidity, reducing rotational freedom and enhancing metabolic stability in drug candidates .
  • Azabicyclo[3.2.1]octane systems : Improve bioavailability through balanced lipophilicity and hydrogen-bonding capacity .

Biological Activity

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-methylpyridin-2-yl)carbamate (CAS No. 888322-04-1) is a carbamate derivative characterized by a tert-butyl group, a tert-butoxycarbonyl group, and a 6-methylpyridin-2-yl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and as a building block in organic synthesis.

  • Molecular Formula: C16H24N2O4
  • Molecular Weight: 308.37 g/mol
  • CAS Number: 888322-04-1

Biological Activity Overview

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. Its unique structure allows it to function as a selective inhibitor in several biochemical pathways.

The mechanism of action involves the interaction of the tert-butoxycarbonyl group as a protecting group, which facilitates selective reactions at the amine site while preventing undesired interactions. The 6-methylpyridin-2-yl group enhances the compound's reactivity and coordination capabilities, particularly with metal ions or reactive species.

Enzyme Inhibition Studies

Research indicates that this compound exhibits inhibitory activity against specific enzymes. For example, studies on related compounds have shown that derivatives can inhibit β-secretase and acetylcholinesterase, which are critical in neurodegenerative diseases such as Alzheimer's.

Case Study: Inhibition of β-secretase

A study investigated the protective effects of related compounds on astrocytes stimulated by amyloid beta peptide (Aβ). The results demonstrated that certain carbamate derivatives could reduce cell death and inhibit amyloidogenesis, suggesting potential therapeutic applications for neuroprotection .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other carbamates:

Compound NameStructureBiological Activity
tert-Butyl CarbamateStructureBasic carbamate properties
tert-Butyl N-methylcarbamateStructureModerate enzyme inhibition
tert-Butyl N-phenylcarbamateStructureUsed in similar applications

This comparison highlights the unique reactivity imparted by the 6-methylpyridin-2-yl group, which enhances its potential for selective interactions in biological systems.

Applications in Scientific Research

The compound has several applications in various fields:

  • Organic Synthesis : It serves as a versatile building block for synthesizing complex molecules.
  • Biological Studies : Used to investigate enzyme mechanisms and protein-ligand interactions.
  • Pharmaceutical Development : Potential lead compound for developing new therapeutics targeting neurodegenerative diseases.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing tert-butyl N-[(tert-butoxy)carbonyl]-N-(6-methylpyridin-2-yl)carbamate?

  • Methodology : This compound can be synthesized via a multi-step route involving carbamate protection of the pyridine nitrogen. A typical approach includes:

Reacting 6-methylpyridin-2-amine with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions (e.g., THF, DMAP catalyst) to introduce the Boc group.

Deprotonation of the secondary amine using a strong base (e.g., LDA or NaH) followed by reaction with tert-butyl chloroformate.

  • Key Considerations : Ensure anhydrous conditions to prevent Boc group hydrolysis. Monitor reaction progress via TLC or LC-MS. Purification often involves column chromatography using gradients of ethyl acetate/hexane .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm the presence of tert-butyl groups (singlets at ~1.4 ppm for Boc protons) and pyridine ring protons (aromatic signals at 6.5–8.5 ppm).
  • Mass Spectrometry (MS) : ESI-MS or HRMS should match the molecular ion [M+H]⁺ for C₁₇H₂₅N₂O₄ (calculated m/z: 337.176).
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the optimal storage conditions to prevent degradation?

  • Store under inert atmosphere (argon or nitrogen) at –20°C in airtight, light-resistant containers. Avoid exposure to moisture or acidic/basic conditions to prevent Boc group cleavage .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic configuration?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical. Key steps:

Grow high-quality crystals via slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate).

Refine the structure using Hirshfeld surface analysis to validate hydrogen bonding and π-stacking interactions.

  • Data Contradiction Example : Discrepancies in bond angles (e.g., C–N–C in the carbamate moiety) may arise from disorder; use SQUEEZE in PLATON to model solvent-accessible voids .

Q. How do substituents on the pyridine ring influence reactivity in cross-coupling reactions?

  • Experimental Design : Compare the compound’s reactivity with analogs (e.g., 6-methoxy or 6-cyano derivatives) in Suzuki-Miyaura couplings.

  • Findings : The 6-methyl group increases steric hindrance, reducing reaction rates with bulky aryl boronic acids. Use Pd(OAc)₂ with SPhos ligand to enhance catalytic efficiency.
  • Validation : Monitor yields via GC-MS and characterize products using 2D NMR (COSY, HSQC) .

Q. What strategies mitigate discrepancies between computational and experimental NMR chemical shifts?

  • Approach :

Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict shifts.

Compare with experimental data; deviations >0.5 ppm may indicate conformational flexibility or solvent effects (e.g., DMSO vs. CDCl₃).

  • Case Study : For tert-butyl carbamates, the Boc group’s rotational barriers can cause averaged signals. Use variable-temperature NMR to resolve splitting .

Q. How can enantiomeric impurities be detected and quantified in chiral derivatives?

  • Methodology :

  • Chiral HPLC : Utilize Chiralpak IC or AD-H columns with heptane/IPA mobile phases.
  • Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra from TD-DFT calculations.
  • Limitations : Baseline separation may require derivatization with chiral auxiliaries (e.g., Mosher’s acid) .

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